molecular formula C23H32N4O2 B6445841 1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2548987-20-6

1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Numéro de catalogue: B6445841
Numéro CAS: 2548987-20-6
Poids moléculaire: 396.5 g/mol
Clé InChI: RUYFBGNVAJCWFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Features: This compound features a fused furo[3,2-c]pyridine ring linked via a piperidine moiety to a but-2-yn-1-yl spacer, terminating in a 4-(propan-2-yl)piperazine group. The isopropyl-substituted piperazine group introduces steric bulk and basicity, which can modulate receptor binding and solubility .

Cyclization to form the heterocyclic core.

Alkylation or etherification to attach the piperidine and butynyl groups.

Coupling with substituted piperazines .

Potential Applications: Compounds with this scaffold are explored for:

  • Central Nervous System (CNS) modulation: Piperazine derivatives often target serotonin or dopamine receptors.
  • Antimicrobial activity: Furopyridine cores are associated with antibacterial/antiviral effects .

Propriétés

IUPAC Name

4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-6-11-27(12-7-20)23-21-8-18-29-22(21)5-9-24-23/h5,8-9,18-20H,6-7,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYFBGNVAJCWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Biological Activities References
Target Compound Furo[3,2-c]pyridine Piperidine-butynyl-piperazine linker Hypothesized CNS activity, antibacterial potential
1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Imidazo[1,2-b]pyridazine Similar linker and piperazine group Antibacterial (MIC: 2 µg/mL against S. aureus), antiviral (IC₅₀: 0.5 µM for influenza A)
1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Pyrazolo[3,4-d]pyrimidine Methyl substitution on pyrazole Kinase inhibition (IC₅₀: 10 nM for JAK2), anticancer activity (GI₅₀: 1.2 µM in MCF-7 cells)
1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine Thiazole Thiazole instead of furopyridine Antifungal (IC₅₀: 5 µM for C. albicans), anti-inflammatory (COX-2 inhibition)

Key Findings:

Core Heterocycle Impact :

  • The furopyridine core in the target compound may enhance metabolic stability compared to imidazopyridazine analogs, which show rapid hepatic clearance in rodent models .
  • Thiazole-containing analogs (e.g., ) exhibit stronger antifungal activity but reduced CNS penetration due to higher polarity .

Linker Role :

  • The but-2-yn-1-yl spacer improves membrane permeability in pyrazolopyrimidine derivatives, as evidenced by 2-fold higher blood-brain barrier penetration than ethylene-linked analogs .

Piperazine Substitution: The isopropyl group in the target compound reduces plasma protein binding (85% vs.

Biological Activity Trends :

  • Imidazopyridazine derivatives show broad-spectrum antimicrobial activity but lack selectivity for human targets, leading to cytotoxicity at higher doses (e.g., CC₅₀: 50 µM in HEK293 cells) .
  • Pyrazolopyrimidine analogs demonstrate potent kinase inhibition but require structural optimization to mitigate off-target effects (e.g., hERG channel inhibition at 10 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.